molecular formula C15H21NO4 B1336540 Boc-3-methyl-D-phenylalanine CAS No. 114873-14-2

Boc-3-methyl-D-phenylalanine

Cat. No. B1336540
M. Wt: 279.33 g/mol
InChI Key: HBBXWMALJNZDOM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being assembled.

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives is well-documented. For instance, the synthesis of N-Boc derivatives suitable for solid-phase synthesis of peptides is reported, where the Boc group serves as an amino protection during the synthesis process . Another study describes a large-scale synthesis method for N-Boc-2',6'-dimethyl-l-phenylalanines, which indicates the practicality of synthesizing Boc-protected phenylalanine derivatives on a large scale . Additionally, a stereodivergent and enantioselective synthesis of N-Boc-beta-methylphenylalanine is developed, showcasing the ability to control stereochemistry in the synthesis of Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of Boc-3-methyl-D-phenylalanine would include a phenyl ring, a methyl group as a side chain, and a Boc group attached to the nitrogen of the amino group. The presence of the Boc group is crucial for protecting the amino acid during chemical reactions, particularly in peptide synthesis. The exact stereochemistry of the molecule would depend on the specific synthesis route and starting materials used .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, primarily in the formation of peptides. The Boc group can be removed under acidic conditions once the peptide synthesis is complete, allowing for the amino group to participate in further reactions or to remain as part of the final peptide structure . The Boc group's stability under basic conditions is also important, as it allows for selective deprotection of other protecting groups that may be present on the side chains of the amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-methyl-D-phenylalanine would be influenced by the presence of the Boc group. This group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect solubility and reactivity. The Boc group also provides chemical stability to the amino group, preventing it from engaging in side reactions during peptide synthesis. The exact physical properties such as melting point, solubility, and specific rotation would depend on the precise structure of the Boc-protected amino acid and can be determined empirically .

Scientific Research Applications

Conformationally-Constrained Phosphotyrosyl Mimetics

Boc-3-methyl-D-phenylalanine analogues have been synthesized as conformationally-constrained phosphotyrosyl mimetics, demonstrating potential applications in the study of cellular signal transduction processes (Oishi et al., 2004).

Enzymatic Studies and Misaminoacylated tRNA

The Boc-protected derivative of phenylalanine analogues has been employed in enzymatic studies involving the misaminoacylation of Escherichia coli tRNAPhe (Baldini et al., 1988).

Radioiodination for Peptide Synthesis

N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine derivatives have been synthesized for radioiodination, highlighting their use in peptide synthesis (Wilbur et al., 1993).

Native Chemical Ligation

Synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, extending its utility in peptide synthesis (Crich & Banerjee, 2007).

Large-Scale Synthesis for Pharmaceutical Applications

A scalable synthesis of N-BOC d-phenylalanine has been developed for rapid scale-up, particularly relevant for pharmaceutical intermediates (Fox et al., 2011).

Synthesis and Resolution in Drug Research

Boc-L-methylphenylalanines have been synthesized and resolved, indicating their significance in drug research due to improved binding potency and stability upon introducing functional groups into peptide-based compounds (Li Xiao, 2008).

RAFT Polymerization in Amino Acid Based Polymers

Boc-L-phenylalanine methacryloyloxyethyl ester has been polymerized using RAFT processes, producing well-defined amino acid-based polymers with controlled molecular weight and narrow distribution. Such polymers have potential in RNA delivery (Kumar et al., 2012).

Cross-Coupling Reactions for Phenylalanine Derivatives

The synthesis of BOC-protected phenylalanine derivatives via cross-coupling reactions has been demonstrated, contributing to the production of enantiomerically enriched phenylalanine derivatives (Firooznia et al., 1999).

Safety And Hazards

Boc-3-methyl-D-phenylalanine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXWMALJNZDOM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-methyl-D-phenylalanine

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